molecular formula C14H20Cl2N2O B1511826 o-Tolidine dihydrochloride hydrate CAS No. 304671-77-0

o-Tolidine dihydrochloride hydrate

Cat. No. B1511826
CAS RN: 304671-77-0
M. Wt: 303.2 g/mol
InChI Key: HDHKKIQVKAZZHG-UHFFFAOYSA-N
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Description

O-Tolidine dihydrochloride hydrate is an organic compound with the chemical formula C14H18Cl2N2O·H2O. It is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Hemoglobin Concentration Determination

o-Tolidine dihydrochloride hydrate has been explored as a substitute for carcinogenic substances like benzidine in determining plasma hemoglobin concentration. Swolin, Roberts, and Waldenström (1982) in "Clinica chimica acta; international journal of clinical chemistry" investigated the use of dicarboxidine, a less carcinogenic alternative, in hemoglobin concentration determination, highlighting the potential application of o-tolidine derivatives in similar contexts (Swolin, Roberts, & Waldenström, 1982).

Occult Blood Detection

o-Tolidine dihydrochloride is widely used for the detection of occult blood. It's been employed as a replacement for benzidine, due to its lesser carcinogenic properties. The o-tolidine method allows for more sensitive detection of occult blood in feces, as studied by Wahba (1965) in "Journal of Clinical Pathology" (Wahba, 1965).

Urine Blood Test

The o-tolidine hydrochloride test for blood in urine, as described by Zwarenstein (1949) in "Journal of Clinical Pathology", shows the application of this compound in diagnosing blood presence in urine samples. This method leverages the reaction between o-tolidine hydrochloride and blood components to indicate the presence of blood (Zwarenstein, 1949).

Dyestuff Production

o-Tolidine, produced by reducing o-nitrotoluene, is vital for azo-dyestuff production, commonly used in textiles. Janssen and Barendrecht (1981) in "Electrochimica Acta" delved into the electrochemical route for tolidine production, essential for environmentally friendly azo-dyestuff manufacturing (Janssen & Barendrecht, 1981).

Chlorine Determination in Water

o-Tolidine's application in determining residual chlorine in water is critical for environmental monitoring. Mizoguchi et al. (2002) introduced a less cytotoxic o-tolidine derivative for measuring chlorine concentration in tap water, indicating the evolving utility of o-tolidine in environmental chemistry (Mizoguchi et al., 2002).

Future Directions

: MilliporeSigma - o-Tolidine dihydrochloride hydrate : MilliporeSigma - o-Tolidine dihydrochloride hydrate (alternate source) : Thermo Scientific Chemicals - o-Tolidine dihydrochloride

properties

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH.H2O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;;/h3-8H,15-16H2,1-2H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHKKIQVKAZZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735831
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolidine dihydrochloride hydrate

CAS RN

304671-77-0
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolidine dihydrochloride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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